(3-Nitrophenoxy)acetic acid

Description

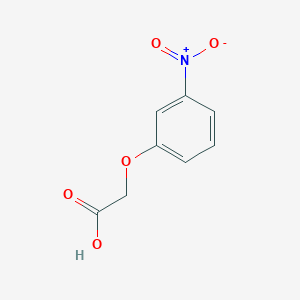

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRRQAASFDGMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172091 | |

| Record name | (3-Nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-88-2 | |

| Record name | 2-(3-Nitrophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Nitrophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-nitrophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nitrophenoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ9BQ6C998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Nitrophenoxy)acetic Acid

CAS Number: 1878-88-2

This technical guide provides a comprehensive overview of (3-Nitrophenoxy)acetic acid, a chemical compound with potential applications in research and development, particularly for scientists and professionals in drug development. This document details its physicochemical properties, outlines a probable synthesis method, and discusses the potential for biological activity based on related compounds, while highlighting the current gaps in publicly available data.

Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) number 1878-88-2, is an organic compound with the molecular formula C₈H₇NO₅ and a molecular weight of 197.15 g/mol . While specific, experimentally determined data for this compound is limited in publicly accessible literature, its basic properties can be inferred from its structure and data from suppliers.

| Property | Value | Source |

| CAS Number | 1878-88-2 | Chemical Abstracts Service |

| Molecular Formula | C₈H₇NO₅ | Calculated |

| Molecular Weight | 197.15 g/mol | Calculated |

| Appearance | White to pale yellow crystalline powder | Supplier Data |

Synthesis Methodology

A prevalent method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. For the preparation of this compound, this would involve the reaction of 3-nitrophenol with a haloacetic acid, typically in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis (Proposed)

This protocol is a generalized procedure based on the Williamson ether synthesis for similar phenoxyacetic acids and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

3-Nitrophenol

-

Chloroacetic acid (or Bromoacetic acid)

-

Sodium hydroxide (or Potassium hydroxide)

-

Water

-

Hydrochloric acid (for acidification)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 3-nitrophenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the sodium 3-nitrophenoxide.

-

Nucleophilic Substitution: To this solution, add an aqueous solution of chloroacetic acid. The mixture is then heated under reflux for a specified period to facilitate the nucleophilic substitution reaction.

-

Work-up: After cooling the reaction mixture, it is acidified with hydrochloric acid. This protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.

-

Extraction: The aqueous mixture is then extracted with an organic solvent like dichloromethane to isolate the product.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Caption: Proposed Williamson Ether Synthesis for this compound.

Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the nitrophenyl ring, with chemical shifts and coupling patterns influenced by the nitro and ether functional groups, and a singlet for the methylene protons of the acetic acid moiety.

-

¹³C NMR: Expected signals would correspond to the carbons of the aromatic ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the nitro group (around 1530 and 1350 cm⁻¹), the carboxylic acid O-H stretch (broad band around 3000 cm⁻¹), the carbonyl C=O stretch (around 1700 cm⁻¹), and the ether C-O stretch.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.15 g/mol ) and characteristic fragmentation patterns.

Potential Biological Activity and Drug Development Applications

While direct biological studies on this compound are scarce in published literature, the broader class of phenoxyacetic acid derivatives has been investigated for various pharmacological activities.[3][4] These include antimicrobial, anti-inflammatory, and herbicidal properties.

The presence of a nitro group can significantly influence a molecule's biological activity. Nitroaromatic compounds are known to be precursors for bioreductive activation, a process that can lead to cytotoxic effects and is exploited in some anticancer and antimicrobial drugs.

Given the structural similarities to other biologically active phenoxyacetic acids, this compound and its derivatives could be of interest in drug discovery programs. Potential areas of investigation could include:

-

Antimicrobial Activity: Screening against various bacterial and fungal strains.

-

Anticancer Activity: Evaluation of cytotoxic effects on different cancer cell lines.

-

Enzyme Inhibition: Testing against specific enzymes that are targets for drug development.

It is important to note that any potential therapeutic application would require extensive preclinical and clinical studies to establish efficacy and safety.

Conclusion

This compound (CAS 1878-88-2) is a readily synthesizable compound via the Williamson ether synthesis. While detailed experimental and biological data are currently limited, its structural features suggest potential for biological activity that may be of interest to researchers in drug development. Further investigation is warranted to fully characterize this compound and explore its potential applications in the pharmaceutical and agrochemical industries. This guide serves as a foundational resource to encourage and support such research endeavors.

References

An In-depth Technical Guide to the Chemical Properties of (3-Nitrophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitrophenoxy)acetic acid, a derivative of the versatile phenoxyacetic acid scaffold, presents a molecule of interest for chemical synthesis and potential pharmacological investigation. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader class of phenoxyacetic acid derivatives. The information is curated to support researchers in chemistry and drug development in their exploration of this compound and its analogues.

Chemical and Physical Properties

This compound (CAS No: 1878-88-2) is a solid organic compound.[1] The introduction of a nitro group at the meta-position of the phenoxy ring significantly influences its electronic and, consequently, its chemical properties. A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.15 g/mol | |

| CAS Number | 1878-88-2 | [1] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 155-158 °C | |

| pKa (Dissociation Constant) | 2.95 | [1] |

| Water Solubility | 3090 mg/L | [1] |

| logP (Octanol-Water Partition Coefficient) | 1.37 | [1] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid (like chloroacetic acid) by the phenoxide ion generated from 3-nitrophenol in the presence of a base.

General Reaction Scheme

The reaction proceeds as follows:

-

Deprotonation: 3-Nitrophenol is treated with a strong base (e.g., sodium hydroxide) to form the sodium 3-nitrophenoxide intermediate.

-

Nucleophilic Substitution (Sₙ2): The 3-nitrophenoxide ion, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

-

Acidification: The resulting sodium salt of this compound is then acidified to yield the final product.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous 4-nitrophenoxyacetic acid and is a standard procedure for this class of compounds.[3]

Materials:

-

3-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of 3-nitrophenol in 200 mL of water containing 40 g of 50% sodium hydroxide solution.

-

To this solution, add 24 g of chloroacetic acid.

-

Heat the mixture to reflux. The reaction progress can be monitored by checking the pH of the solution; the reaction is proceeding as the alkalinity decreases.

-

If the solution becomes neutral before the reaction is complete, add an additional 20 g of 50% sodium hydroxide solution and 12 g of chloroacetic acid in 50 mL of water and continue to reflux until the solution remains neutral.

-

Once the reaction is complete, allow the mixture to cool slightly and then acidify with concentrated hydrochloric acid until no further precipitation is observed.

-

Cool the mixture in an ice bath to maximize the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or hot water to yield glistening platelets of the final product.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitro-substituted ring, with splitting patterns determined by their positions relative to the nitro and ether groups. A singlet corresponding to the methylene (-CH₂-) protons of the acetic acid moiety would also be present, typically in the range of 4.5-5.0 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon would be observed around 65-75 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong carbonyl (C=O) stretch will be present around 1700 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O-C ether linkage will show stretching vibrations in the 1250-1050 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (197.15 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).

Biological Activity and Potential Applications in Drug Development

While specific biological studies on this compound are limited in publicly accessible literature, the phenoxyacetic acid scaffold is a well-established pharmacophore in drug discovery.[4] Derivatives of this class have shown a wide range of biological activities.

Potential Therapeutic Areas

-

Anticonvulsant/Antiepileptic Agents: Recent studies on phenoxyacetic acid derivatives have identified compounds with potent anti-inflammatory and anticonvulsant properties. Mechanistic studies suggest these compounds can reduce oxidative stress and suppress neuroinflammatory cytokines like TNF-α and IL-6 in the hippocampus.[5][6]

-

Antidiabetic Agents: Certain phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1).[7] FFA1 is a target for type 2 diabetes treatment as its activation amplifies glucose-stimulated insulin secretion.[7]

-

Anticancer Agents: The phenoxyacetic acid moiety is present in several compounds investigated for their anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines, such as hepatocellular carcinoma (HepG2) cells, through mechanisms that may involve the inhibition of PARP-1.[8]

-

Antibacterial Agents: The parent compound, acetic acid, is known for its antibacterial properties, particularly against biofilm-producing pathogens. While the activity of this compound itself has not been reported, the broader class of phenoxyacetic acids has been explored for antimicrobial activity.[4]

The presence of the nitro group on the phenyl ring of this compound can modulate its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation within these therapeutic areas.

Safety and Handling

No specific safety data sheet for this compound is readily available. However, based on the data for analogous compounds such as (2-Nitrophenoxy)acetic acid and 3-Nitrophenylacetic acid, the following precautions should be observed:

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[9]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

Store in a well-ventilated place and keep the container tightly closed.

-

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthetic Pathway

The logical workflow for the synthesis of this compound via the Williamson ether synthesis is depicted below.

Caption: Williamson ether synthesis workflow for this compound.

Potential Mechanism of Action for Phenoxyacetic Acid Derivatives

The following diagram illustrates a generalized signaling pathway that could be modulated by bioactive phenoxyacetic acid derivatives, based on their reported anti-inflammatory and antiepileptic effects.

Caption: Potential anti-inflammatory mechanism of phenoxyacetic acid derivatives.

References

- 1. chembk.com [chembk.com]

- 2. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. jetir.org [jetir.org]

- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Nitrophenyl acetate | C8H7NO4 | CID 15207 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (3-Nitrophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (3-Nitrophenoxy)acetic acid (CAS Number: 1878-88-2). The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and formulation development. This document presents quantitative data in a structured format, alongside detailed, generalized experimental protocols for the determination of these properties.

Core Physical Properties

This compound is a substituted phenoxyacetic acid derivative with the molecular formula C₈H₇NO₅. Its physical characteristics are crucial for its handling, application, and integration into various chemical and biological systems.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | White to orange to green powder or crystal | [2] |

| Melting Point | 152.0 - 156.0 °C | [2] |

| Boiling Point | Data not available in the searched literature. | |

| Water Solubility | 3090 mg/L | [1] |

| pKa (acid dissociation constant) | 2.95 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.37 | [1] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following sections describe generalized, standard laboratory procedures that are applicable for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Logical Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a fundamental property that influences the bioavailability and formulation of a compound. The following protocol outlines a general method for determining the solubility of a substance in a given solvent.

Methodology:

-

Solvent Selection: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is placed in a vial at a controlled temperature.

-

Incremental Addition: A pre-weighed amount of this compound is added to the solvent in small increments.

-

Agitation: After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer or magnetic stirrer) for a set period to ensure thorough mixing and to reach equilibrium.

-

Visual Inspection: The solution is visually inspected for the presence of undissolved solid particles against a dark background.

-

Endpoint Determination: The addition of the compound is stopped when a slight excess of undissolved solid remains after prolonged agitation.

-

Quantification: The total mass of the compound that dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in mg/L or g/100 mL.

Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid. This can be determined from the midpoint of the steepest part of the titration curve.

Signaling Pathway for pKa Determination via Titration

Caption: Conceptual Pathway of pKa Determination.

This guide provides a foundational understanding of the key physical properties of this compound for scientific and research applications. The provided experimental protocols offer a framework for the in-house determination and verification of these essential parameters.

References

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of (3-Nitrophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and synthesis of this compound. It includes a detailed summary of its physicochemical properties, predicted spectroscopic characteristics, and a robust experimental protocol for its synthesis via Williamson ether synthesis. A generalized workflow for structural elucidation using modern analytical techniques is also presented. This guide is intended to serve as a foundational resource for researchers utilizing or studying this compound and related compounds.

This compound, with the chemical formula C₈H₇NO₅, is an aromatic carboxylic acid derivative.[1] Its structure is characterized by a benzene ring substituted with a nitro group at the meta position (C3) and an acetic acid moiety linked via an ether bond at the C1 position. The presence of the electron-withdrawing nitro group, the flexible ether linkage, and the acidic carboxyl group imparts specific chemical reactivity and physical properties to the molecule.

The molecular structure consists of three key functional regions:

-

The 3-Nitrophenyl Group: The nitro group is a strong deactivating, meta-directing substituent on the benzene ring, significantly influencing the electron density of the aromatic system.

-

The Ether Linkage (-O-): This connects the aromatic ring to the acetic acid side chain, providing rotational flexibility.

-

The Carboxylic Acid Group (-CH₂COOH): This functional group is responsible for the acidic nature of the compound and provides a site for reactions such as esterification and amidation.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. The data is primarily derived from computational models available on public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.15 g/mol | [2] |

| IUPAC Name | 2-(3-nitrophenoxy)acetic acid | [1] |

| CAS Number | 16594-47-5 | |

| Topological Polar Surface Area | 92.4 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| XLogP3 (Computed) | 1.7 | [2] |

| Physical State | Solid (Predicted) | |

| pKa (Predicted) | 3.19 ± 0.10 |

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the carboxylic acid proton. The four aromatic protons will appear in the downfield region (approx. 7.2-8.2 ppm) with a complex splitting pattern due to meta-substitution. The methylene protons (-O-CH₂-) should appear as a singlet around 4.7-4.9 ppm. The acidic proton (-COOH) will be a broad singlet, typically further downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 170-175 ppm). The six aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the nitro group being significantly affected. The methylene carbon (-O-CH₂-) is expected around 65-70 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several strong absorption bands indicating its key functional groups. A very broad peak from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak for the C=O (carbonyl) stretch will appear around 1700-1730 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro group (N-O) are expected near 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O-C stretch of the ether linkage will show bands in the 1200-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (197.15). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural analysis of this compound.

Synthesis via Williamson Ether Synthesis

This compound can be reliably synthesized using the Williamson ether synthesis, which involves the Sₙ2 reaction between the alkoxide of 3-nitrophenol and a haloacetic acid, such as chloroacetic acid.[3][4][5]

Protocol:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrophenol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).[6][7] Stir the mixture until the phenol is completely dissolved, forming the sodium 3-nitrophenoxide salt.

-

Addition of Haloacetic Acid: To this solution, add chloroacetic acid (1.1 eq.).[7] The reaction mixture is then heated to reflux (approximately 90-100 °C) for 60-90 minutes to facilitate the Sₙ2 reaction.[3][6]

-

Workup and Acidification: After the reflux period, the reaction mixture is removed from the heat and allowed to cool to room temperature. The solution is then diluted with water and transferred to a beaker placed in an ice bath.[7]

-

Precipitation: Slowly acidify the cold solution by adding concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). The product, this compound, is insoluble in acidic aqueous solution and will precipitate as a solid.[6]

-

Isolation and Purification: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield the final, purified this compound.

Workflow for Structural Elucidation

Confirming the structure of the synthesized product requires a combination of analytical techniques.

General Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the dry, purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled experiment with a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the finely ground solid sample with ~100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and record the mass-to-charge ratio of the resulting ions.

-

Biological Activity

The specific biological activity and potential signaling pathways of this compound are not extensively documented in the searched scientific literature. However, the structural motifs present in the molecule suggest potential areas for investigation.

-

Phenoxyacetic Acid Derivatives: This class of compounds is well-known for its herbicidal properties, with prominent examples including 2,4-Dichlorophenoxyacetic acid (2,4-D).[7] These compounds often act as synthetic auxins, disrupting normal plant growth. More recently, novel phenoxy acetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors for anti-inflammatory applications.[8][9]

-

Nitroaromatic Compounds: The nitro group is a common functional group in a wide range of biologically active molecules.[10] It can act as both a pharmacophore and a toxicophore, and its presence is associated with antimicrobial, anti-inflammatory, and antineoplastic activities.[10]

Given this context, this compound could be a candidate for screening in assays related to plant growth regulation, inflammation (e.g., COX enzyme inhibition), or as an antimicrobial agent. However, dedicated biological studies are required to confirm any such activity.

Conclusion

This compound is a well-defined organic molecule whose structure is amenable to straightforward synthesis and characterization. This guide provides the foundational data and detailed experimental protocols necessary for its preparation and identification. While its specific biological role is yet to be fully explored, its structural relationship to known bioactive compounds, such as herbicidal agents and COX-2 inhibitors, makes it a molecule of interest for further investigation in agrochemical and pharmaceutical research.

References

- 1. This compound | C8H7NO5 | CID 74656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-Nitrophenyl)(oxo)acetic acid | C8H5NO5 | CID 240601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (3-Nitrophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for (3-Nitrophenoxy)acetic acid, a molecule of interest in various research and development applications. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and widely applicable method for forming carbon-oxygen bonds. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal route for synthesizing this compound involves the reaction of 3-nitrophenol with chloroacetic acid in the presence of a strong base. This reaction is a classic example of the Williamson ether synthesis.

The mechanism proceeds in two key steps:

-

Deprotonation: The phenolic proton of 3-nitrophenol is acidic and is readily abstracted by a strong base, such as sodium hydroxide (NaOH), to form the sodium 3-nitrophenoxide intermediate. This nucleophilic phenoxide is crucial for the subsequent reaction.

-

Nucleophilic Substitution (SN2): The 3-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This results in the displacement of the chloride leaving group and the formation of the ether linkage, yielding this compound after an acidic workup.

The overall reaction is illustrated in the following diagram:

A Technical Guide to 2-(3-Nitrophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Nitrophenoxy)acetic acid, a notable organic compound, holds significant interest within the scientific community, particularly in the fields of agrochemicals and pharmaceuticals. Its structural characteristics, featuring a phenoxyacetic acid moiety with a nitro group substituent, suggest a range of potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, offering valuable insights for researchers engaged in drug discovery and development. The IUPAC name for this compound is 2-(3-Nitrophenoxy)acetic acid, and its CAS registry number is 1878-88-2.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(3-Nitrophenoxy)acetic acid is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value |

| IUPAC Name | 2-(3-Nitrophenoxy)acetic acid |

| CAS Number | 1878-88-2 |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.15 g/mol |

Synthesis

The primary method for the synthesis of 2-(3-Nitrophenoxy)acetic acid is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of aryloxyacetic acids, which can be adapted for 2-(3-Nitrophenoxy)acetic acid.

Materials:

-

3-Nitrophenol

-

Ethyl chloroacetate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (HCl)

-

Diethyl ether (for extraction)

-

Distillation apparatus

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask, dissolve 3-nitrophenol in ethanol. To this solution, add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenol and form the corresponding sodium or potassium 3-nitrophenoxide. The reaction is typically stirred at room temperature until the phenol is fully converted.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add ethyl chloroacetate dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the S(_N)2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of the Ester: After the substitution reaction is complete, the resulting ester, ethyl 2-(3-nitrophenoxy)acetate, is hydrolyzed to the carboxylic acid. This is achieved by adding an aqueous solution of a strong base (e.g., NaOH) and continuing to reflux the mixture.

-

Work-up and Isolation: Upon completion of the hydrolysis, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous solution is then washed with diethyl ether to remove any unreacted starting materials or non-polar impurities. The aqueous layer is then acidified with dilute hydrochloric acid, which protonates the carboxylate to precipitate the desired 2-(3-Nitrophenoxy)acetic acid.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Logical Workflow for Williamson Ether Synthesis:

Caption: General workflow for the synthesis of 2-(3-Nitrophenoxy)acetic acid via Williamson ether synthesis.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and mechanism of action of 2-(3-Nitrophenoxy)acetic acid are limited, the activities of related compounds provide valuable insights into its potential applications.

Derivatives of phenoxyacetic acid are known to exhibit a range of biological effects, including herbicidal and anti-inflammatory properties.[1][2][3] The presence of the nitro group can also significantly influence the biological activity of a molecule. Nitro-containing compounds are known to have antimicrobial and anti-inflammatory activities, often through mechanisms involving the reduction of the nitro group to reactive intermediates.[4]

Given the structural similarities to other biologically active phenoxyacetic acids, it is plausible that 2-(3-Nitrophenoxy)acetic acid could interact with various cellular signaling pathways. For instance, some acetic acid derivatives have been shown to act as signaling molecules in quorum sensing systems.[5][6] Furthermore, related compounds have been implicated in modulating pathways such as the TGF-β/EGFR/PI3K/NF-κB signaling pathway, which is crucial in inflammation.[7]

Hypothesized Signaling Pathway Involvement:

Caption: Hypothesized interaction of 2-(3-Nitrophenoxy)acetic acid with cellular signaling pathways.

Conclusion

2-(3-Nitrophenoxy)acetic acid presents itself as a compound of interest for further investigation, particularly in the realms of medicinal chemistry and agrochemical research. The established synthetic route via Williamson ether synthesis provides a reliable method for its preparation. While its specific biological functions remain to be fully elucidated, the known activities of related phenoxyacetic acid and nitro-containing compounds suggest a promising area for future research into its potential as a modulator of key biological pathways. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic or practical applications of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acetic acid acting as a signaling molecule in the quorum sensing system increases 2,3-butanediol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tiron ameliorates acetic acid-induced colitis in rats: Role of TGF-β/EGFR/PI3K/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Nitrophenoxy)acetic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of (3-Nitrophenoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound, which is crucial for its handling, formulation, and application in scientific research.

Introduction to this compound

This compound is a nitroaromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a phenyl ring, an ether linkage, and a nitro group, dictates its physicochemical properties, including its solubility in different media. The interplay of these functional groups influences the compound's polarity and its ability to form hydrogen bonds, which are key determinants of its solubility.

Solubility Data

| Solvent | Chemical Class | Predicted/Observed Solubility | Data Type | Citation(s) |

| Water | Protic | 3090 mg/L | Quantitative | [1] |

| Methanol | Protic Alcohol | High (>50 g/L) | Predicted | [2] |

| Ethanol | Protic Alcohol | Soluble | Qualitative | [3] |

| Acetone | Aprotic Ketone | Soluble | Qualitative | [3] |

| Chloroform | Halogenated | Soluble | Qualitative | [3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Sulfoxide | High | Predicted | [2] |

Note: The predicted and qualitative data are based on the solubility of structurally similar compounds, such as (2-Methyl-3-nitrophenoxy)acetic acid and (3-nitrophenyl) acetate, and should be used as a guideline.[2][3] Experimental verification is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials or flasks. The excess solid should be visually present throughout the experiment to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause splashing.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours). The time required to reach equilibrium should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

Technical Guide: Physicochemical Characterization of (3-Nitrophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitrophenoxy)acetic acid (CAS No. 1878-88-2) is a substituted phenoxyacetic acid derivative. The precise and accurate determination of its physicochemical properties, such as the melting point, is fundamental for its identification, purity assessment, and further application in research and development. This document provides a comprehensive overview of the available data for the melting point of this compound, including a comparative analysis with its structural isomers. Furthermore, it outlines a detailed experimental protocol for melting point determination and a general workflow for the characterization of a newly synthesized organic compound.

Physicochemical Data

The accurate determination of the melting point is a critical first step in the characterization of a solid organic compound. A sharp melting point range is often indicative of high purity. There is a notable discrepancy in the reported literature values for the melting point of this compound. One source reports a melting point of 68°C, while another indicates a range of 152.0 to 156.0 °C[1]. This significant difference highlights the necessity for careful experimental verification.

For comparative purposes, the melting points of its structural isomers are presented in the table below.

| Compound Name | CAS Number | Reported Melting Point (°C) |

| This compound | 1878-88-2 | 68 or 152.0 - 156.0 [1][2] |

| (3-Nitrophenyl)acetic acid | 1877-73-2 | 117 - 120[3][4][5] |

| (4-Nitrophenyl)acetic acid | 104-03-0 | 150 - 155[6][7] |

| (4-Hydroxyphenoxy)acetic acid | 1878-84-8 | 154 - 157[8] |

Table 1: Comparison of Melting Points for this compound and Related Isomers.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aryloxyacetic acids can be adapted for the preparation of this compound. This typically involves the reaction of the corresponding phenol with a haloacetic acid in the presence of a base.

Reaction Scheme:

Materials:

-

3-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Dissolve a specific molar equivalent of 3-nitrophenol in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide.

-

Heat the reaction mixture under reflux for a specified period.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Filter the crude product, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure crystals of this compound.

Determination of Melting Point

The melting point of the synthesized this compound should be determined using a calibrated melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., digital melting point apparatus or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Purified this compound, finely powdered

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, purified this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to the thermometer in a Thiele tube.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Point Range: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (typically 0.5-2 °C).

-

Repeat: The determination should be repeated at least twice to ensure reproducibility.

Workflow for Compound Characterization

The definitive characterization of a newly synthesized compound like this compound involves a logical sequence of analytical techniques to confirm its structure and purity. The following diagram illustrates a typical workflow.

This workflow begins with the synthesis and purification of the target compound. Initial characterization involves determining the melting point and assessing purity by techniques like TLC. Spectroscopic methods such as IR, NMR, and MS are then employed to elucidate the molecular structure. Finally, elemental analysis and, if possible, X-ray crystallography provide definitive confirmation of the compound's composition and stereochemistry.

References

- 1. 3-Nitrophenoxyacetic Acid | 1878-88-2 | TCI AMERICA [tcichemicals.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Cas 1877-73-2,3-NITROPHENYLACETIC ACID | lookchem [lookchem.com]

- 4. 1877-73-2 Cas No. | 3-Nitrophenylacetic acid | Apollo [store.apolloscientific.co.uk]

- 5. 3-NITROPHENYLACETIC ACID | 1877-73-2 [chemicalbook.com]

- 6. 4-ニトロフェニル酢酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 8. (4-Hydroxyphenoxy)acetic acid 98 1878-84-8 [sigmaaldrich.com]

Spectroscopic Profile of (3-Nitrophenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Nitrophenoxy)acetic acid (CAS No. 1878-88-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.

Spectroscopic Data Summary

While specific, publicly available spectra for this compound are not widespread, data can be sourced through various chemical suppliers who indicate its availability. The following tables are based on typical spectral regions for the functional groups present in the molecule and will be updated as precise data becomes available.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.9-8.1 | Multiplet | 1H | Aromatic C-H |

| ~7.5-7.7 | Multiplet | 1H | Aromatic C-H |

| ~7.2-7.4 | Multiplet | 2H | Aromatic C-H |

| ~4.8 | Singlet | 2H | Methylene (-O-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~170-175 | Carboxylic Acid Carbonyl (C=O) |

| ~158 | Aromatic Carbon (C-O) |

| ~148 | Aromatic Carbon (C-NO₂) |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~65 | Methylene Carbon (-O-CH₂-) |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1510-1550 & 1340-1380 | Strong | N-O stretch (Nitro group) |

| 1050-1250 | Strong | C-O stretch (Ether) |

| 3000-3100 | Medium | Aromatic C-H stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 152 | [M - COOH]⁺ |

| 138 | [M - OCH₂COOH]⁺ |

| 122 | [M - NO₂ - COOH]⁺ |

| 92 | [C₆H₄O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive or negative ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

(3-Nitrophenoxy)acetic acid theoretical properties

An In-depth Technical Guide on the Theoretical Properties of (3-Nitrophenoxy)acetic acid

Introduction

This compound, with the chemical formula C₈H₇NO₅, is an organic compound belonging to the phenoxyacetic acid family. This class of compounds is notable for its presence in various biologically active molecules, including herbicides and pharmaceuticals. The structure of this compound, featuring a phenyl ring substituted with both a nitro group and an acetic acid moiety via an ether linkage, imparts specific physicochemical and electronic properties that are of significant interest to researchers in medicinal chemistry, drug development, and materials science. The nitro group, a strong electron-withdrawing group, and the acidic carboxylic group are key determinants of its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the theoretical properties of this compound, supported by computational data and relevant experimental protocols.

Theoretical and Physicochemical Properties

The theoretical properties of a molecule are crucial for predicting its behavior in various chemical and biological systems. Computational chemistry provides valuable insights into these characteristics. The properties of the related compound, 3-Nitrophenylacetic acid, are often used as a reference point.

Data Presentation: Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound and the structurally similar 3-Nitrophenylacetic acid, derived from computational models and experimental data where available.

| Property | This compound | 3-Nitrophenylacetic acid | Data Source |

| Molecular Formula | C₈H₇NO₅ | C₈H₇NO₄ | PubChem[1] |

| Molecular Weight | 197.14 g/mol | 181.15 g/mol | PubChem[1][2] |

| Exact Mass | 197.032422 g/mol | 181.037508 g/mol | PubChem[1][2] |

| pKa (at 25°C) | Predicted ~3.0-4.0 | 3.97 | ChemBK, ChemicalBook[3][4] |

| XLogP3 (LogP) | 1.4 | 1.5 | PubChem[1][2] |

| Topological Polar Surface Area (TPSA) | 92.3 Ų | 83.1 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 5 | 4 | PubChem[1][2] |

| Rotatable Bond Count | 3 | 2 | PubChem[1][2] |

| Melting Point | Not available | 117-120 °C | ChemicalBook[4] |

| Complexity | 240 | 211 | PubChem[1][2] |

| Solubility | Soluble in hot water, hot alcohol, ether | Soluble in water | ChemBK, ChemicalBook[3][4] |

Note: Some properties for this compound are predicted based on its structure and comparison with similar compounds, as direct experimental data is limited.

The presence of the ether oxygen in this compound increases its hydrogen bond acceptor count and topological polar surface area compared to 3-Nitrophenylacetic acid. The XLogP3 value suggests moderate lipophilicity, which is a critical factor for cell membrane permeability in drug development.

Quantum Chemical Insights

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.[5] For nitroaromatic compounds, DFT studies can elucidate charge distribution, molecular orbital energies, and reactivity.[6][7]

-

Electronic Effects : The nitro group (-NO₂) is a strong electron-withdrawing group. This effect, combined with the ether linkage and carboxylic acid, significantly influences the electron density distribution across the aromatic ring.[8] This makes the ring electron-deficient and influences its reactivity in electrophilic aromatic substitution reactions.

-

Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For nitro-substituted aromatic acids, the LUMO is typically localized over the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack.

-

Reactivity Descriptors : Conceptual DFT provides indices like electrophilicity (ω) and nucleophilicity (N) that quantify a molecule's reactivity.[9] this compound is expected to be a moderate to strong electrophile due to the electron-withdrawing nature of the nitro group.

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This protocol outlines a representative procedure.

Reaction: 3-Nitrophenol + Ethyl Bromoacetate → Ethyl (3-nitrophenoxy)acetate → this compound

Materials:

-

3-Nitrophenol

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Diethyl ether

Procedure:

-

Step 1: Etherification. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone. Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove potassium salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ester, ethyl (3-nitrophenoxy)acetate.

-

Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and a 10% aqueous NaOH solution.

-

Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slow addition of concentrated HCl.

-

Step 3: Isolation and Purification. The this compound will precipitate as a solid.

-

Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

Characterization Methods

The synthesized compound should be characterized to confirm its identity and purity using standard spectroscopic techniques.

-

¹H NMR Spectroscopy : To confirm the proton environments in the molecule.

-

¹³C NMR Spectroscopy : To identify all unique carbon atoms.

-

FT-IR Spectroscopy : To identify functional groups like C=O (carboxylic acid), N-O (nitro group), C-O-C (ether), and O-H (carboxylic acid).

-

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structure-Property Relationship Diagram

References

- 1. This compound | C8H7NO5 | CID 74656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-NITROPHENYLACETIC ACID | 1877-73-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. jchps.com [jchps.com]

- 7. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. mdpi.com [mdpi.com]

Discovery and history of (3-Nitrophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitrophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class of molecules. This class of compounds rose to prominence in the mid-20th century with the discovery of their potent plant growth-regulating activities, leading to the development of the first selective organic herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). While the historical record and scientific literature are replete with information on halogenated phenoxyacetic acids, specific details regarding the discovery and developmental history of this compound are less prevalent. This guide provides a comprehensive overview of its likely historical context, a detailed plausible synthesis protocol based on established methods, its physicochemical properties, and a discussion of its anticipated biological activity within the broader context of structure-activity relationships of auxin-like compounds.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of auxin research and the subsequent development of synthetic plant growth regulators.

The Dawn of Auxin Research

The concept of plant hormones, or "auxins," emerged in the early 20th century through the work of scientists like Charles Darwin and his son Francis, who observed that a transmissible substance was responsible for phototropism in plants. This field was significantly advanced by the isolation and identification of indole-3-acetic acid (IAA) as a primary natural auxin. IAA was found to control a myriad of developmental processes in plants, including cell elongation, division, and differentiation.

The Advent of Synthetic Auxins and Phenoxy Herbicides

In the 1940s, a surge in chemical synthesis led to the exploration of structural analogues of IAA with the aim of creating more potent or stable plant growth regulators. This research led to the discovery of the phenoxyacetic acids, a class of synthetic compounds that mimic the action of IAA.[1]

Researchers found that at low concentrations, these compounds could act as plant growth promoters, but at higher concentrations, they induced rapid, uncontrolled growth in broadleaf plants, leading to their death. This selective herbicidal action, which did not significantly affect grasses, was a revolutionary discovery in agriculture. The introduction of 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) in 1946 marked the beginning of the era of modern organic herbicides.[2]

The Place of this compound in History

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, primarily sourced from the PubChem database.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | [4] |

| Molecular Weight | 197.15 g/mol | [4] |

| Appearance | ||

| Melting Point | ||

| Solubility | ||

| pKa | ||

| LogP | 1.5 | [4] |

Note: Experimental data for appearance, melting point, solubility, and pKa were not available in the searched literature. The LogP value is a computed estimate.

Synthesis of this compound

The most probable and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[5][6] This reaction involves the coupling of a phenoxide with a haloalkanoic acid, typically chloroacetic acid, under basic conditions.

Reaction Principle

The synthesis of this compound would proceed via the reaction of 3-nitrophenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic 3-nitrophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.

Detailed Experimental Protocol (Plausible Method)

This is a generalized protocol based on the Williamson ether synthesis for phenoxyacetic acids and should be adapted and optimized for specific laboratory conditions.

Materials:

-

3-Nitrophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Sodium 3-Nitrophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 3-nitrophenol in an aqueous solution of sodium hydroxide (typically a 10-20% solution). The amount of NaOH should be slightly in molar excess to ensure complete formation of the phenoxide.

-

Reaction with Chloroacetic Acid: To the stirred solution of sodium 3-nitrophenoxide, add a solution of chloroacetic acid (in slight molar excess) in water.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (test with litmus paper). This compound will precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound.

-

Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by its melting point, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Biological Activity and Structure-Activity Relationships

General Mechanism of Action of Auxinic Herbicides

Phenoxyacetic acids act as synthetic auxins.[1] They are recognized by the auxin signaling machinery in plants, leading to an overstimulation of auxin-responsive genes. This hormonal imbalance disrupts normal plant growth processes, causing uncontrolled cell division and elongation, epinasty (downward bending of leaves), and ultimately, plant death in susceptible species.[2]

Structure-Activity Relationship of Substituted Phenoxyacetic Acids

The biological activity of phenoxyacetic acids is highly dependent on the nature and position of substituents on the phenyl ring.[3]

-

Position of Substitution: Studies on various substituted phenoxyacetic acids have shown that substitution at the ortho (2-), meta (3-), and para (4-) positions significantly influences auxin activity. Generally, substitution at the 4-position is favorable for high activity.

-